3-iodo-5-methoxy-1H-pyrazole
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Overview
Description
3-iodo-5-methoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of iodine and methoxy groups in the 3- and 5-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-methoxy-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, followed by iodination and methoxylation. For example, starting with a suitable hydrazine and a 1,3-dicarbonyl compound, the intermediate pyrazole can be formed, which is then subjected to iodination using iodine or an iodine-containing reagent. The methoxy group can be introduced through methylation using a methylating agent such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the pyrazole core, followed by selective iodination and methoxylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
3-iodo-5-methoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-iodo-5-methoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-5-methoxy-1H-pyrazole involves its interaction with specific molecular targets. The iodine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor activation, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
3-iodo-1H-pyrazole: Lacks the methoxy group, which affects its reactivity and applications.
5-methoxy-1H-pyrazole: Lacks the iodine atom, leading to different chemical properties and uses.
3,5-dimethoxy-1H-pyrazole: Contains two methoxy groups, which can influence its biological activity and chemical behavior.
Uniqueness
3-iodo-5-methoxy-1H-pyrazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
1015780-61-6 |
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Molecular Formula |
C4H5IN2O |
Molecular Weight |
224.00 g/mol |
IUPAC Name |
5-iodo-3-methoxy-1H-pyrazole |
InChI |
InChI=1S/C4H5IN2O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H,6,7) |
InChI Key |
MCOVAVKCWACNHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=C1)I |
Origin of Product |
United States |
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